molecular formula C25H24O12 B600319 3,4-Dicaffeoylquinic acid CAS No. 57378-72-0

3,4-Dicaffeoylquinic acid

Cat. No.: B600319
CAS No.: 57378-72-0
M. Wt: 516.4 g/mol
InChI Key: UFCLZKMFXSILNL-RVXRWRFUSA-N
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Description

3,4-Dicaffeoylquinic acid, also known as Isochlorogenic acid C, is a naturally occurring polyphenolic compound. It is an ester composed of quinic acid and two caffeoyl acid moieties. This compound is found in various medicinal plants such as Gynura divaricata and Laggera alata . It is known for its potent antioxidant, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dicaffeoylquinic acid can be synthesized through the esterification of caffeic acid and quinic acid. The reaction typically involves the use of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. Plants like Gynura divaricata and Laggera alata are harvested, and the compound is extracted using solvents such as methanol or ethanol. The extract is then purified using techniques like high-performance liquid chromatography (HPLC) to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dicaffeoylquinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

3,4-Dicaffeoylquinic acid is part of a group of compounds known as dicaffeoylquinic acids. Similar compounds include:

Uniqueness: this compound is unique due to its specific arrangement of caffeoyl groups, which contributes to its distinct biological activities. It has shown stronger inhibitory effects on certain enzymes and pathways compared to other dicaffeoylquinic acids .

Biological Activity

3,4-Dicaffeoylquinic acid (3,4-DCQA) is a prominent bioactive compound belonging to the family of dicaffeoylquinic acids. Its biological activities have garnered significant attention due to its potential therapeutic applications, particularly in the fields of oncology, virology, and dermatology. This article provides a comprehensive overview of the biological activities of 3,4-DCQA, supported by recent research findings and case studies.

Chemical Structure and Metabolism

3,4-DCQA is characterized by two caffeoyl groups esterified to a quinic acid backbone. The compound undergoes extensive metabolism in vivo, primarily through hydrolysis and conjugation processes. A study using ultra-high performance liquid chromatography (UHPLC) identified 67 metabolites of 3,4-DCQA in rat plasma, urine, and tissues after administration of 200 mg/kg . Major metabolic pathways include:

  • Hydrolysis
  • Methylation
  • Glucuronidation
  • Sulfate conjugation

These metabolic transformations suggest that 3,4-DCQA may exert its biological effects through both parent compound activity and its metabolites.

Antioxidant Activity

3,4-DCQA exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge reactive oxygen species (ROS) generated by hydrogen peroxide (H2O2) and UV radiation. Research involving human keratinocyte cell lines (HaCaT) indicated that 3,4-DCQA effectively reduced oxidative stress markers and protected against UVB-induced DNA damage and lipid peroxidation .

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties. In various models, including those simulating inflammation induced by lipopolysaccharides (LPS), 3,4-DCQA significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests its potential utility in treating inflammatory disorders.

Antimicrobial Activity

3,4-DCQA displays antimicrobial effects against a range of pathogens. A study highlighted its inhibitory action against enterovirus A71 (EV-A71), which is associated with hand-foot-and-mouth disease. The compound was found to disrupt the initial phase of viral infection by targeting viral particles and preventing their attachment to host cells . This mechanism suggests a promising avenue for developing antiviral therapies.

Anticancer Potential

Research indicates that 3,4-DCQA may have anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways and inhibiting cell proliferation . The compound's ability to modulate signaling pathways involved in cancer progression positions it as a candidate for further investigation in cancer therapeutics.

Pharmacological Profile Summary

The following table summarizes the key biological activities of this compound:

Activity Description
Antioxidant Scavenges ROS; protects against oxidative stress and UV-induced damage
Anti-inflammatory Reduces levels of pro-inflammatory cytokines
Antimicrobial Inhibits EV-A71 by disrupting viral attachment
Anticancer Induces apoptosis in cancer cells; inhibits proliferation
Metabolic Effects Undergoes extensive metabolism leading to multiple active metabolites

Case Studies and Clinical Implications

  • Skin Protection : A clinical study demonstrated that formulations containing 3,4-DCQA could protect human skin cells from oxidative damage caused by UV exposure .
  • Viral Infections : Preclinical trials indicated that 3,4-DCQA significantly reduced viral load in models infected with EV-A71, suggesting its potential as a therapeutic agent against viral infections .

Properties

IUPAC Name

(1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCLZKMFXSILNL-RVXRWRFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4,5-Di-O-caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

89886-30-6, 57378-72-0
Record name 3,4-Dicaffeoylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089886306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-DICAFFEOYLQUINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E57A0DKE0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4,5-Di-O-caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140 °C
Record name 4,5-Di-O-caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Customer
Q & A

ANone: [] 4,5-diCQA demonstrates anti-inflammatory properties by inhibiting the activation of two key signaling pathways: nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK). This, in turn, suppresses the production of pro-inflammatory mediators like nitric oxide, prostaglandin E2, tumor necrosis factor-α, interleukin-1β, and interleukin-6. []

ANone: No, [] 4,5-diCQA's anti-cancer effect is primarily exerted through cell cycle arrest at the S phase, not by inducing programmed cell death. This arrest at the S-phase appears to negatively impact Bcl-2 expression, further contributing to its anti-cancer activity. []

ANone: The molecular formula of 4,5-diCQA is C25H24O12, and its molecular weight is 516.44 g/mol.

ANone: [] Several spectroscopic techniques can be employed to characterize 4,5-diCQA. These include:

  • Electron Ionization Mass Spectrometry (EI-MS): Provides information about the molecular mass and fragmentation patterns, although isomer differentiation is challenging. []
  • Electrospray Ionization Mass Spectrometry (ESI-MS): Considered the preferred method for analyzing quinic acid esters, including 4,5-diCQA. ESI-MS provides comprehensive structural information, including molecular mass, ester group identity, and isomer differentiation. []
  • Nuclear Magnetic Resonance (NMR): Both 1H-NMR and 13C-NMR are valuable for elucidating the complete structure of 4,5-diCQA, including its stereochemistry. [, , , ]

ANone: [] Heating Fructus Arctii significantly increases the content of 4,5-diCQA. This change in composition correlates with enhanced antitumor activity compared to the crude, unheated form. []

ANone: This aspect is not covered in the provided research papers.

ANone: This aspect is not covered in the provided research papers.

ANone: [] The presence of two caffeoyl groups at positions 4 and 5 of the quinic acid core is crucial for the observed activities. Modifications to these groups or their positions are likely to alter the potency and selectivity of the compound. [, , ]

ANone: [] Heating can increase the content of 4,5-diCQA in some plant materials, suggesting potential benefits for specific extraction and formulation processes. [, ]

ANone: This aspect is not directly addressed in the provided research papers.

ANone: [] Following oral administration in rats, 4,5-diCQA undergoes extensive metabolism, resulting in the detection of 15 metabolites in plasma and 16 in urine. Identified metabolic pathways include methylation, hydration, dehydration, reduction, glucuronidation, and sulfation. []

ANone: [] 4,5-diCQA exhibits inhibitory activity against various prostate cancer cell lines, including DU-145, LNCaP, and PC-3, suggesting broad therapeutic potential for prostate cancer. []

ANone: Yes, [] oral administration of 4,5-diCQA in a rat model of carrageenan-induced inflammation resulted in a dose-dependent suppression of edema and decreased expression of inflammatory markers. []

ANone: This aspect is not covered in the provided research papers.

ANone: [] While 4,5-diCQA generally exhibits a favorable safety profile, further research is needed to fully understand potential long-term effects. []

ANone: This aspect is not specifically addressed in the provided research papers.

ANone: This aspect is not covered in the provided research papers.

ANone: [] High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) or diode-array detection (DAD), is frequently employed for quantifying 4,5-diCQA in different matrices, including plant extracts, formulations, and biological samples. [, , , , , , , , , , , , , ]

ANone: [] High-speed counter-current chromatography (HSCCC) is a powerful technique for separating and purifying 4,5-diCQA from complex mixtures, often following an initial cleanup step. [, ]

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